molecular formula C10H9N3O2 B8317073 2-Nitro-4-pyrrol-1-yl-phenylamine

2-Nitro-4-pyrrol-1-yl-phenylamine

Cat. No. B8317073
M. Wt: 203.20 g/mol
InChI Key: SNQDIHJPOWWBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07235547B2

Procedure details

Compound F1 was prepared from 2-nitro-1,4-phenylenediamine [CAS-No. 5307-14-2) (20 g, 131 mmol) and 2,5-dimethoxytetrahydrofuran (18.3 mL, 135 mmol) in HOAc (37 ml) at 95° C. for 3 h according to the general procedure F.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
37 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[NH2:11])([O-:3])=[O:2].CO[CH:14]1[CH2:18][CH2:17][CH:16](OC)O1>CC(O)=O>[N+:1]([C:4]1[CH:9]=[C:8]([N:10]2[CH:14]=[CH:18][CH:17]=[CH:16]2)[CH:7]=[CH:6][C:5]=1[NH2:11])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)N)N
Step Two
Name
Quantity
18.3 mL
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
37 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)N1C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.